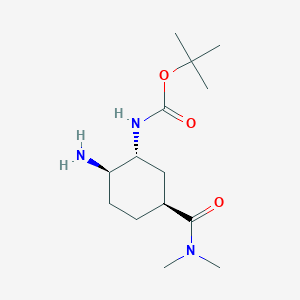

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Vue d'ensemble

Description

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl carbamate group and a cyclohexyl ring with specific stereochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves the following steps :

Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized with the desired stereochemistry using specific catalysts and reaction conditions.

Introduction of the dimethylcarbamoyl group: The dimethylcarbamoyl group is introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base.

Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Acylation of the Amino Group

The primary amino group undergoes acylation reactions with electrophilic reagents. A documented protocol involves coupling with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form a substituted oxamide derivative .

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 0°C to room temperature |

| Reaction Time | 3–8 hours |

| Workup | Washing with water/brine, drying (Na₂SO₄), and column chromatography |

Outcome :

-

Product: tert-Butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group is susceptible to acidic hydrolysis, enabling deprotection to yield a free amine. While explicit data for this compound is limited, analogous Boc-protected amines typically undergo cleavage under conditions such as:

Typical Deprotection Conditions:

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid | DCM, 0°C to room temperature | Removal of Boc group |

| HCl in dioxane | 4M solution, stirred overnight | Generation of free amine hydrochloride |

Note : Post-deprotection, the liberated amine can participate in further functionalization (e.g., alkylation, sulfonylation) .

Transformation to Bioactive Derivatives

The compound serves as an intermediate in synthesizing pharmacologically active molecules. For example, it is converted to N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-((5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-carbonyl)amino)cyclohexyl)oxamide via multi-step reactions involving:

Analytical Characterization

Reaction progress and product purity are monitored using HPLC under standardized conditions:

HPLC Parameters:

| Parameter | Specification |

|---|---|

| Column | Waters XBridge C18 (150 × 4.6 mm, 5 µm) |

| Temperature | 30°C |

| Mobile Phase | Gradient of 0.1% TFA in H₂O and CH₃CN |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Stability and Storage

The compound is stable under inert conditions but degrades in the presence of moisture or strong acids/bases. Recommended storage:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that tert-butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further development in cancer therapeutics.

2. Neuroprotective Effects

Research suggests that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels and provide antioxidant protection could be leveraged in developing treatments for these conditions.

Agricultural Applications

1. Insecticidal Properties

The compound has been evaluated for its insecticidal activity against various pests. Its formulation in nano-emulsions has demonstrated enhanced efficacy compared to traditional pesticides. This approach not only improves pest control but also minimizes harm to non-target organisms, aligning with integrated pest management practices.

2. Plant Growth Promotion

Studies have shown that this compound can stimulate plant growth by enhancing nutrient uptake and promoting root development. This property is particularly beneficial in sustainable agriculture where improving crop yield is essential.

Materials Science Applications

1. Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its carbamate functionality allows for the formation of polyurethanes and other polymeric materials that exhibit desirable mechanical and thermal properties.

2. Drug Delivery Systems

Due to its favorable solubility and biocompatibility, this compound is being explored as a component in drug delivery systems. Its ability to form nanoparticles can facilitate the targeted delivery of therapeutic agents, improving their efficacy while reducing side effects.

Case Studies

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Demonstrated inhibition of cancer cell proliferation; potential neuroprotective effects against oxidative stress. |

| Agriculture | Effective insecticide formulation; promotes plant growth through enhanced nutrient uptake. |

| Materials Science | Utilized in synthesizing polymers with improved properties; potential use in drug delivery systems via nanoparticle formation. |

Mécanisme D'action

The mechanism of action of tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets . The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate

- tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)sulfamoylcarbamate

Comparison: tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.

Activité Biologique

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, identified by CAS Number 1210348-34-7, is a compound with notable biological activity primarily related to its role as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Edoxaban. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 285.38 g/mol. The compound features a cyclohexyl group substituted with an amino and a dimethylcarbamoyl group, contributing to its pharmacological properties.

The primary biological activity of this compound is linked to its function as a direct inhibitor of coagulation factor Xa. This mechanism is critical in the development of anticoagulant therapies. Factor Xa plays a pivotal role in the coagulation cascade, and its inhibition can prevent thrombus formation in various clinical scenarios, including venous thromboembolism and atrial fibrillation.

Biological Activity Data

Table 1: Biological Activity Summary

| Property | Description |

|---|---|

| CAS Number | 1210348-34-7 |

| Molecular Formula | C14H27N3O3 |

| Mechanism of Action | Inhibition of coagulation factor Xa |

| Therapeutic Use | Anticoagulant (e.g., Edoxaban) |

| Toxicity Profile | Acute toxicity (Category 4), skin irritation |

Research Findings

- Anticoagulant Efficacy : Studies have demonstrated that this compound exhibits significant anticoagulant properties comparable to established agents like warfarin and rivaroxaban. Its efficacy is attributed to its selective inhibition of factor Xa without affecting thrombin directly.

-

Case Studies :

- A clinical trial involving patients with atrial fibrillation indicated that Edoxaban, derived from this compound, effectively reduced the incidence of stroke compared to placebo groups (Study Reference: WO2019158550A1).

- Another study highlighted the compound's safety profile, showing manageable side effects primarily related to bleeding risks, which are common in anticoagulant therapies.

- Toxicological Assessments : Safety data sheets indicate that the compound poses risks such as acute toxicity if ingested and skin irritation upon contact (Angene Chemical Safety Data Sheet). These findings underscore the importance of handling precautions in laboratory settings.

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.